

The First Correct Synthesis of Hexacyclinol: A Technical Guide

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Compound of Interest

Compound Name: *Hexacyclinol*

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The correct total synthesis of the natural product **hexacyclinol** was first achieved by the research group of John A. Porco, Jr. in 2006. This accomplishment was a landmark in natural product synthesis, not only for its elegant biomimetic approach but also for definitively resolving a significant structural controversy. This guide provides an in-depth analysis of the events leading to the correct structural assignment and a detailed overview of the Porco group's successful synthetic strategy.

A Tale of Two Structures: The Hexacyclinol Controversy

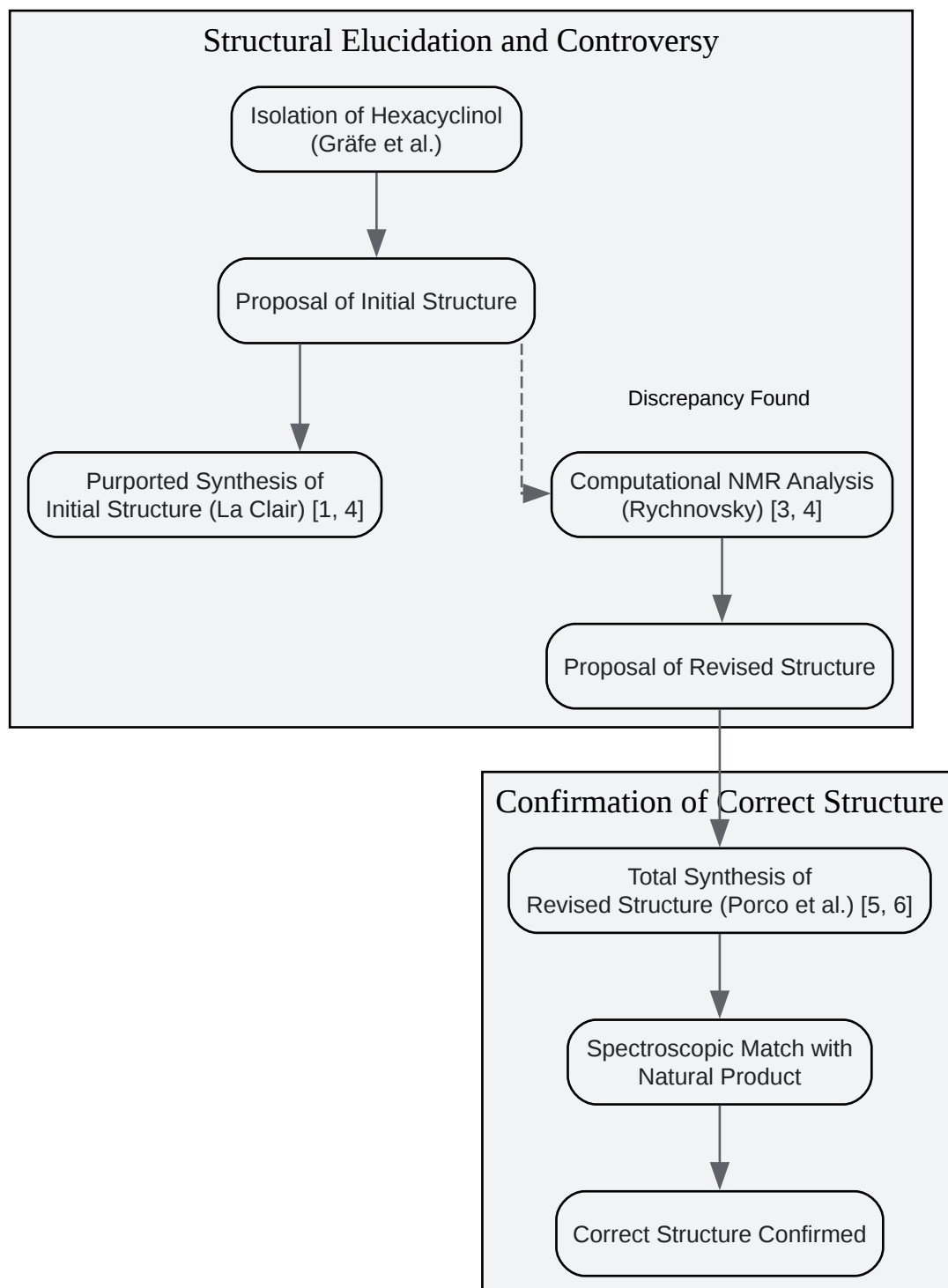
The journey to the correct synthesis of **hexacyclinol** is a compelling case study in the challenges of structural elucidation of complex natural products. Initially isolated from the fungus *Panus rudis*, a structure was proposed by Gräfe and coworkers. In early 2006, a total synthesis of this proposed structure was reported by James J. La Clair.^{[1][2]}

However, shortly thereafter, Scott D. Rychnovsky published a pivotal paper questioning the validity of the proposed structure.^{[2][3]} Utilizing computational methods to predict the ¹³C NMR spectrum, Rychnovsky demonstrated a significant discrepancy between the calculated spectrum for the proposed structure and the experimental data of the natural product.^{[2][3]} He proposed a revised, isomeric structure for **hexacyclinol**.^{[2][3]}

The controversy was settled later in 2006 when the group of John A. Porco, Jr., in collaboration with Rychnovsky, reported the total synthesis of the revised structure.^{[4][5]} The spectroscopic

data of their synthetic compound perfectly matched that of the natural **hexacyclinol**, confirming Rychnovsky's structural reassignment.[4][5] La Clair's initial publication was later retracted.[2]

The logical progression of these events is outlined in the diagram below.



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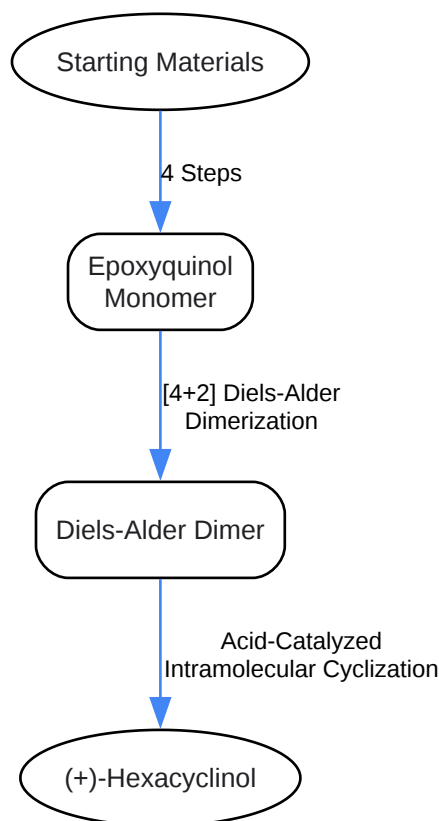
Figure 1: Logical workflow of the structural revision of **Hexacyclinol**.

The Porco Group's Biomimetic Total Synthesis

The successful synthesis of **hexacyclinol** by Porco's group is notable for its biomimetic approach, which mimics a plausible biosynthetic pathway. The strategy hinges on three key stages:

- Synthesis of a chiral epoxyquinol monomer.
- A stereoselective Diels-Alder dimerization of the monomer.
- A final acid-catalyzed intramolecular cyclization to yield the **hexacyclinol** core.^{[4][6]}

The overall synthetic pathway is depicted below.



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Figure 2: Overview of the Porco total synthesis of (+)-Hexacyclinol.

Quantitative Data Summary

The efficiency of the Porco synthesis is highlighted by the high yields achieved in the key steps of the reaction sequence.

Step	Transformation	Yield (%)
1	Synthesis of Epoxyquinol Monomer	(Multi-step)
2	Diels-Alder Dimerization	87
3	Acid-Catalyzed Intramolecular Cyclization	99
Overall (from Dimer)		~86

Detailed Experimental Protocols

The following are the detailed experimental procedures for the key steps in the synthesis of (+)-Hexacyclinol as reported by the Porco group.[\[4\]](#)

Synthesis of the Epoxyquinol Monomer

The epoxyquinol monomer was prepared in four steps from known starting materials. The key intermediate is a silyl-protected cyclohexenone.

Key Step 1: Diels-Alder Dimerization

This crucial step involves the spontaneous dimerization of the epoxyquinol monomer to form the core polycyclic structure.

- Procedure: The TES-protected epoxyquinol monomer is deprotected using triethylamine trihydrofluoride (TREAT-HF).
- The resulting deprotected monomer is then allowed to stand neat (without solvent) at room temperature for 3 days.

- This prompts a spontaneous and highly stereoselective Diels-Alder dimerization.
- Yield: 87%^[4]^[7]

Key Step 2: Acid-Catalyzed Intramolecular Cyclization

The final step to complete the synthesis of the **hexacyclinol** cage structure is an efficient acid-catalyzed cyclization.

- Catalyst: Montmorillonite K-10 clay is used as a solid Lewis acid catalyst.^[7]
- Procedure: The Diels-Alder dimer is treated with the K-10 clay.
- The reaction proceeds to afford (+)-**Hexacyclinol**.
- Yield: 99%^[4]^[7]

This final step confirms the revised structure of **hexacyclinol**, as the synthetic product's spectral data were identical to those of the natural product.^[4] The successful application of a biomimetic Diels-Alder dimerization and a subsequent acid-catalyzed cyclization provided an elegant and efficient route to this complex natural product.

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